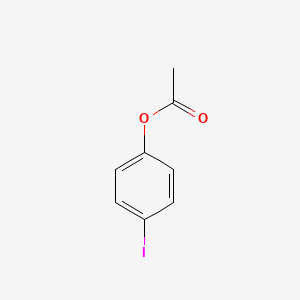

4-Iodophenyl acetate

Overview

Description

4-Iodophenyl acetate is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetate group. This compound is typically a white to light yellow solid and is slightly soluble in water but more soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenyl acetate is commonly synthesized through the reaction of 4-iodophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{I}\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{I}\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it can react with sodium azide to form 4-azidophenyl acetate.

Reduction Reactions: The iodine atom in this compound can be reduced to form 4-phenyl acetate.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

4-Azidophenyl acetate: Formed from nucleophilic substitution with sodium azide.

4-Phenyl acetate: Formed from the reduction of the iodine atom.

Oxidized derivatives: Various products depending on the oxidizing agent used

Scientific Research Applications

4-Iodophenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 4-iodophenyl acetate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions. These properties make it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

- 4-Aminoacetophenone

- 4-Hydroxyacetophenone

- 4-Aminoacetanilide

- Methyl 4-hydroxybenzoate

- 4-(4-Hydroxyphenyl)-2-butanone

Comparison: 4-Iodophenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. For example, 4-hydroxyacetophenone lacks the iodine atom and thus has different reactivity and applications. The iodine atom in this compound makes it more suitable for certain types of substitution reactions, which are not possible with its non-iodinated counterparts .

Biological Activity

4-Iodophenyl acetate (C8H7IO2) is an organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features an iodine atom attached to a phenyl ring, which contributes to its unique reactivity and interaction with biological systems. Its molecular formula is C8H7IO2, with a molecular weight of approximately 232.05 g/mol. The presence of the iodine atom enhances lipophilicity, allowing for better membrane permeability and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the acetylation of 4-iodophenol. Common methods include:

- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Conditions : The reaction is usually carried out under reflux conditions to facilitate the acetylation process.

The general reaction can be summarized as follows:

Enzyme Interaction

Research indicates that this compound exhibits significant interactions with various enzymes, particularly as an inhibitor. Its structural characteristics allow it to form hydrogen bonds and engage in halogen bonding with active sites on proteins, enhancing binding affinity. Notably, studies have shown that derivatives of this compound can inhibit enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

A study assessed the cytotoxic effects of this compound on human cancer cell lines, including KB (cervical carcinoma) and Hep-G2 (hepatocellular carcinoma). The results indicated promising inhibitory activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.9 - 4.5 | KB, Hep-G2 |

These values suggest that this compound has a potent cytotoxic effect, making it a candidate for further investigation in cancer therapeutics .

Binding Affinity Studies

In addition to its cytotoxic properties, this compound has been evaluated for its binding affinity to various biological targets. A study demonstrated that this compound binds to albumin with higher affinity compared to other derivatives, which may enhance its bioavailability and therapeutic efficacy in vivo .

Case Studies

- Cancer Therapeutics : In a study involving radiolabeled compounds for imaging and therapy, derivatives of this compound were used to improve targeting efficacy in tumor models. The results showed enhanced tumor uptake and reduced renal accumulation compared to non-binder counterparts, indicating potential for therapeutic applications .

- Neuropharmacology : Another investigation focused on the binding potency of phenyl derivatives toward cholinesterases, revealing that compounds similar to this compound could modulate enzyme activity related to neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Iodophenyl acetate, and what are their key experimental parameters?

this compound is commonly synthesized via acetylation of 4-iodophenol using acetyl chloride or acetic anhydride under mild conditions. For example, a one-pot method involves reacting l-malic acid with acetyl chloride, followed by 4-iodoaniline addition and reflux to yield 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate (an intermediate) in 82% yield . Alternative routes include direct esterification of 4-iodophenol with acetic anhydride in the presence of a base catalyst, with reaction times ranging from 3 hours to overnight . Key parameters include temperature control (room temperature to reflux), stoichiometric ratios, and catalyst selection (e.g., copper(I) iodide for accelerated coupling reactions) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. In H-NMR, expect signals at δ 7.67 (d, Hz, aromatic protons) and δ 2.27 (s, methyl group of the acetate) . C-NMR shows peaks at δ 169.02 (carbonyl carbon) and δ 89.88 (aromatic C-I bond) . IR spectroscopy reveals a strong ester carbonyl stretch at ~1761 cm and C-I vibrations near 840 cm . Mass spectrometry (GC-MS) can confirm molecular weight (262.04 g/mol) and fragmentation patterns .

Q. How can researchers validate the purity of this compound, and what are common contaminants?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard, targeting ≥98% purity . Common impurities include unreacted 4-iodophenol, acetylated byproducts (e.g., diacetylated derivatives), and residual solvents (e.g., THF or ethyl acetate). Column chromatography (silica gel, petroleum ether:ethyl acetate eluent) effectively removes these impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

Optimization strategies include:

- Catalyst screening : Copper(I) iodide enhances coupling efficiency in maleimide-based syntheses .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while reducing side reactions .

- Temperature control : Reflux conditions (e.g., 80°C) accelerate esterification but require careful monitoring to avoid decomposition .

- Stoichiometry : Excess acetyl chloride (1.5–2 eq.) ensures complete acetylation of phenolic hydroxyl groups .

Q. What analytical challenges arise in interpreting contradictory spectroscopic data for this compound derivatives?

Discrepancies in NMR shifts may stem from solvent effects, residual water, or tautomerism. For example, unexpected downfield shifts in aromatic protons could indicate halogen bonding or π-stacking interactions. Cross-validation using multiple techniques (e.g., H-C HSQC, IR) and computational modeling (DFT calculations) resolves such ambiguities .

Q. How does this compound’s stability impact its storage and application in long-term studies?

The ester group is prone to hydrolysis under acidic/basic conditions or high humidity. Storage at 2–8°C in anhydrous environments (e.g., desiccators) is critical . For biological studies, stability in buffered solutions (pH 6–7.4) should be confirmed via periodic HPLC checks over 24–72 hours .

Q. What strategies mitigate impurities during scale-up synthesis of this compound?

- In-line purification : Continuous flow reactors reduce side reactions by minimizing residence time .

- Advanced chromatography : Preparative HPLC or centrifugal partition chromatography isolates high-purity fractions .

- Process analytical technology (PAT) : Real-time monitoring via FT-IR or Raman spectroscopy detects impurities early .

Q. How is this compound utilized in derivatization for pharmacological applications, and what are key challenges?

The compound serves as a precursor for radiolabeled tracers (e.g., I-FP-CIT in SPECT imaging) and enzyme inhibitors. Challenges include:

- Site-selective functionalization : Protecting groups (e.g., tert-butyldimethylsilyl) prevent undesired acetylation .

- Biological compatibility : Ester hydrolysis in vivo may require prodrug strategies to enhance stability .

Q. Methodological Guidelines

- Data validation : Always cross-reference NMR/IR data with literature values (e.g., δ 2.27 for acetate methyl in H-NMR ).

- Contradiction resolution : Use statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability in purity assays .

- Ethical compliance : Document synthesis protocols and safety data (e.g., flash point: 128.3°C) for institutional review .

Properties

IUPAC Name |

(4-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHYFISNECFQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955149 | |

| Record name | 4-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33527-94-5 | |

| Record name | Phenol, 4-iodo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.